3-amino-4-méthoxy-N-(pyridin-3-yl)benzène-1-sulfonamide

Vue d'ensemble

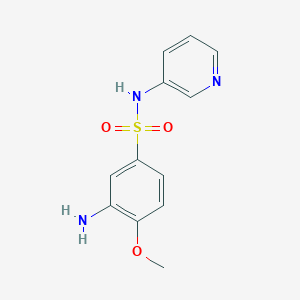

Description

3-Amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is a chemical compound characterized by its aromatic structure and functional groups, including an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring

Applications De Recherche Scientifique

3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide, identified by the CAS number 1041546-42-2, is a compound with significant potential in various scientific research applications. This article explores its properties, applications, and relevant case studies.

Pharmaceutical Development

3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting a mechanism of action that may involve interference with cellular signaling pathways or induction of apoptosis .

Biochemical Assays

The compound serves as a versatile scaffold in biochemical assays. Its ability to modulate enzyme activity makes it valuable in studying enzyme kinetics and inhibition.

Case Study: Enzyme Inhibition

In one study, 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide was used to inhibit specific enzymes involved in metabolic pathways. The results showed a dose-dependent inhibition, highlighting its potential as a lead compound for developing enzyme inhibitors .

Molecular Biology Applications

This compound is also utilized in molecular biology as a reagent for modifying nucleic acids or proteins. Its sulfonamide group can facilitate conjugation reactions.

Case Study: Protein Labeling

A recent application involved using this compound to label proteins for tracking in cellular studies. The successful conjugation allowed researchers to visualize protein localization within cells, providing insights into cellular dynamics and interactions .

Mécanisme D'action

Target of Action

Sulfonamide compounds are generally known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of ph and fluid balance in the body .

Mode of Action

Sulfonamides typically act by inhibiting the enzyme carbonic anhydrase, which interferes with the conversion of carbon dioxide to bicarbonate and protons, a critical process in many physiological functions .

Biochemical Pathways

The inhibition of carbonic anhydrase by sulfonamides can affect multiple biochemical pathways, including those involved in the regulation of ph and fluid balance .

Pharmacokinetics

It is generally known that the bioavailability of passively absorbed compounds is expected to be poor if the topological polar surface area (tpsa) is greater than 140 a .

Result of Action

The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the conversion of carbon dioxide to bicarbonate and protons, which can affect various physiological functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the following steps:

Benzene Ring Formation: The benzene ring is formed as the core structure.

Functional Group Addition: The amino group (-NH2), methoxy group (-OCH3), and sulfonamide group (-SO2NH-) are introduced sequentially or simultaneously through specific chemical reactions.

Substitution Reactions: Substitution reactions are employed to attach the pyridin-3-yl group to the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

4-Amino-3-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

3-Amino-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide

3-Amino-4-methoxy-N-(pyridin-4-yl)benzene-1-sulfonamide

Uniqueness: 3-Amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to its specific arrangement of functional groups and its ability to interact with biological targets in a distinct manner compared to its analogs. This uniqueness makes it a valuable compound in scientific research and industrial applications.

Activité Biologique

3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide, also known by its CAS number 1041546-42-2, is a sulfonamide compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group, a methoxy group, and a pyridinyl group, along with a sulfonamide moiety. Its molecular formula is with a molecular weight of 279.31 g/mol. The presence of these functional groups contributes to its biological activity, particularly in inhibiting specific enzymes.

Target Enzymes:

The primary mechanism of action for sulfonamides, including this compound, is the inhibition of carbonic anhydrase (CA). This enzyme is crucial for maintaining acid-base balance and fluid homeostasis in the body. Inhibition leads to decreased conversion of carbon dioxide to bicarbonate, affecting various physiological processes.

Biochemical Pathways:

The inhibition of CA by 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide can disrupt multiple biochemical pathways:

- pH Regulation: Altered bicarbonate levels can influence blood pH.

- Fluid Balance: Disruption in bicarbonate production can affect fluid retention and excretion.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related sulfonamide derivatives. While specific data on this compound's antimicrobial efficacy is limited, studies on similar compounds indicate promising results against Gram-positive and Gram-negative bacteria .

Case Study:

In a study involving various sulfonamide derivatives, compounds similar to 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide demonstrated significant antibacterial activity. For instance, derivatives with enhanced hydrophobic characteristics showed improved efficacy against pathogens such as E. coli and S. aureus.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides often correlates with their structural features. Modifications in the aromatic ring or the substituents can lead to variations in potency:

- Hydrophobic Substituents: Increased hydrophobicity generally enhances antibacterial activity.

- Amino Group Variations: Substituting the amino group can significantly alter the compound's interaction with bacterial targets .

Pharmacokinetics

The pharmacokinetic profile of 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide suggests moderate bioavailability due to its polar surface area. Compounds with a topological polar surface area greater than 140 Ų typically exhibit poor absorption characteristics.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar sulfonamides:

| Compound Name | Molecular Formula | Antibacterial Activity | Notes |

|---|---|---|---|

| 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide | C₁₂H₁₃N₃O₃S | TBD | Potential CA inhibitor |

| 4-amino-N-(pyridin-3-yl)benzenesulfonamide | C₁₁H₁₁N₃O₂S | Moderate | Known for CA inhibition |

| 3-amino-N-(pyridin-2-yl)benzenesulfonamide | C₁₂H₁₃N₃O₂S | Low | Less effective against pathogens |

Propriétés

IUPAC Name |

3-amino-4-methoxy-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-18-12-5-4-10(7-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOZRLPEAAKBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.